N~2~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N~2~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the pyrazolopyrimidine core: This step often involves cyclization reactions using suitable reagents and catalysts.
Functionalization of the core structure: Introduction of various substituents such as ethyl, methyl, isopropyl, and trifluoromethyl groups through alkylation, acylation, or other substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolopyrimidines with different substituents. Examples include:
- Compounds with different alkyl or aryl groups.
- Compounds with different functional groups such as halogens or nitro groups.
Uniqueness
The uniqueness of N2-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of substituents, which can impart unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F3N6O/c1-7-34-17(5)20(16(4)31-34)14-33(6)25(36)22-13-24-30-21(12-23(26(27,28)29)35(24)32-22)19-10-8-18(9-11-19)15(2)3/h8-13,15H,7,14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKJAUGEYMKUAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)C(C)C)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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